molecular formula C12H19N3O3S B8756118 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline

2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline

Cat. No.: B8756118
M. Wt: 285.36 g/mol
InChI Key: ZEYQDLGKVRNAJW-UHFFFAOYSA-N
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Description

2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline is a synthetic organic compound that features a methyloxy group, a methylsulfonyl group, and a piperazinyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline typically involves multi-step organic reactions. A common approach might include:

    Nucleophilic Substitution: Introduction of the methyloxy group via nucleophilic substitution on a suitable precursor.

    Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride.

    Piperazine Introduction: Coupling of the piperazine ring through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyloxy or piperazinyl groups.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical agent due to its unique functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methyloxy and methylsulfonyl groups could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methyloxy)-4-[4-(methylthio)-1-piperazinyl]aniline: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-(Methyloxy)-4-[4-(methylamino)-1-piperazinyl]aniline: Similar structure but with a methylamino group.

Uniqueness

The presence of the methylsulfonyl group in 2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline may confer unique chemical properties, such as increased polarity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

2-methoxy-4-(4-methylsulfonylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H19N3O3S/c1-18-12-9-10(3-4-11(12)13)14-5-7-15(8-6-14)19(2,16)17/h3-4,9H,5-8,13H2,1-2H3

InChI Key

ZEYQDLGKVRNAJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-[3-(Methyloxy)-4-nitrophenyl]-4-(methylsulfonyl)piperazine (1.09 g, 3.46 mmol) was suspended in 5 mL THF and 10 mL MeOH in a 100 mL round bottom flask. Nickle(II)chloride hexahydrate (0.247 g, 1.04 mmol) was added followed by slow addition of NaBH4 (0.392 g, 10.38 mmol). TLC analysis indicated reaction complete after addition of NaBH4. Reaction mixture was adsorbed on SiO2 and purified via column chromatography using a gradient of 0-10% MeOH in DCM. Fractions were combined and rotovapped to give the title compound of step B. (0.925 g, 3.24 mmol, 93%); MS (ESI): 285 [M+H]+.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.392 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Nickle(II)chloride hexahydrate
Quantity
0.247 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

1-[3-(Methyloxy)-4-nitrophenyl]-4-(methylsulfonyl)piperazine (1.09 g, 3.46 mmol) was suspended in 5 mL THF and 10 mL MeOH in a 100 mL round bottom flask. NiCl2-6H2O (0.247 g, 1.04 mmol) was added, followed by slow addition of NaBH4 (0.392 g, 10.38 mmol). The reaction mixture was adsorbed on SiO2 and purified via column chromatography to afford 2-(methyloxy)-4-[4-(methylsulfonyl)-1-piperazinyl]aniline. (0.925 g, 3.24 mmol, 93%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.91 (s, 3 H) 2.99-3.07 (m, 4 H) 3.19-3.27 (m, 4 H) 3.75 (s, 3 H) 4.28 (s, 2 H) 6.33 (dd, J=8.39, 2.43 Hz, 1 H) 6.49-6.58 (m, 2 H). ESIMS M+H)+=285.
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NiCl2-6H2O
Quantity
0.247 g
Type
reactant
Reaction Step Three
Name
Quantity
0.392 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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